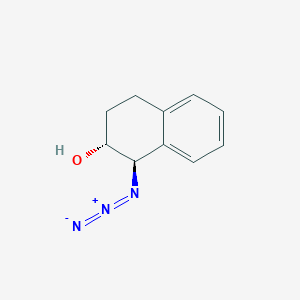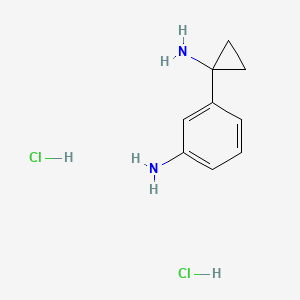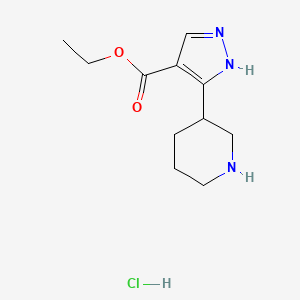
ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of ethyl piperidine-3-carboxylate, followed by its reaction with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation, cyclization, and other multi-component reactions. The use of transition metal catalysts such as rhodium, cobalt, and nickel is common in these processes .
化学反应分析
Types of Reactions
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, alkyl halides, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Ethyl piperidine-3-carboxylate: A precursor in the synthesis of the target compound.
1,4-Disubstituted piperidines: These compounds share the piperidine core and exhibit similar biological activities
Uniqueness
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is unique due to the presence of both piperidine and pyrazole moieties, which contribute to its diverse chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H18ClN3O2 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC 名称 |
ethyl 5-piperidin-3-yl-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14-10(9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H |
InChI 键 |
VNFBNCVHYSRZCM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NN=C1)C2CCCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


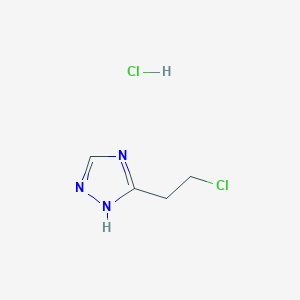
![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
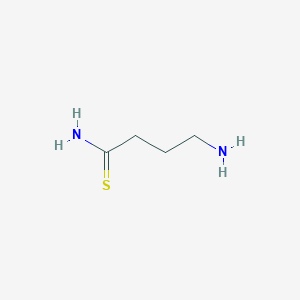
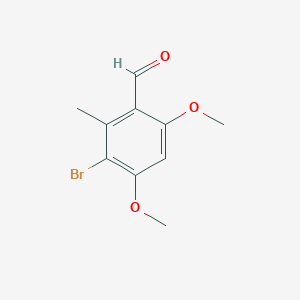
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
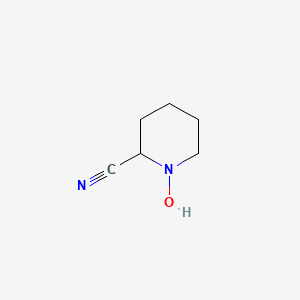
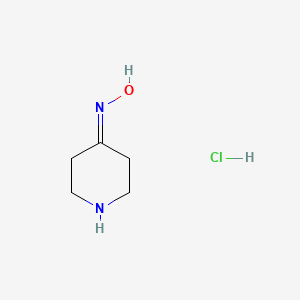
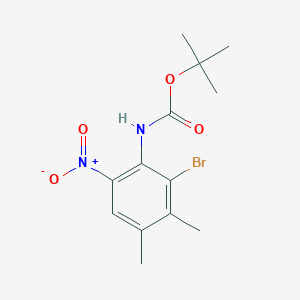
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
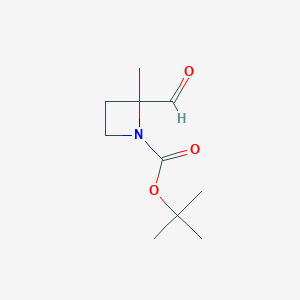
amine](/img/structure/B13501191.png)
